molecular formula C17H16O5 B1623961 Dimethyl 5-benzyloxyisophthalate CAS No. 53478-04-9

Dimethyl 5-benzyloxyisophthalate

Cat. No.: B1623961
CAS No.: 53478-04-9
M. Wt: 300.3 g/mol
InChI Key: BOQCORYQJJYJTF-UHFFFAOYSA-N
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Description

Dimethyl 5-benzyloxyisophthalate is an organic compound with the molecular formula C16H16O5 It is a derivative of isophthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-benzyloxyisophthalate can be synthesized through several methods. One common approach involves the esterification of 5-benzyloxyisophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.

Another method involves the direct methylation of 5-benzyloxyisophthalic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-benzyloxyisophthalate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-carboxyisophthalic acid.

    Reduction: Dimethyl 5-hydroxyisophthalate.

    Substitution: Various substituted isophthalates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-benzyloxyisophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its benzyloxy group can be selectively removed or modified, making it a versatile building block.

    Biology: Researchers use it to study enzyme-catalyzed reactions involving ester hydrolysis and transesterification.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those requiring a benzyloxy moiety.

    Industry: It is used in the production of polymers and resins, where its ester groups contribute to the material’s properties.

Mechanism of Action

The mechanism of action of dimethyl 5-benzyloxyisophthalate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bonds to produce the corresponding acids and alcohols. The benzyloxy group can also participate in various chemical transformations, influencing the reactivity and selectivity of the compound in synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl isophthalate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    Dimethyl 5-hydroxyisophthalate: Contains a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.

    Dimethyl 5-methoxyisophthalate:

Uniqueness

Dimethyl 5-benzyloxyisophthalate is unique due to the presence of the benzyloxy group, which provides additional functionalization options and enhances its utility as a synthetic intermediate. This group can be selectively modified or removed, offering greater flexibility in designing complex molecules.

Properties

IUPAC Name

dimethyl 5-phenylmethoxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-16(18)13-8-14(17(19)21-2)10-15(9-13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQCORYQJJYJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428863
Record name Dimethyl 5-bentyloxy-isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53478-04-9
Record name Dimethyl 5-bentyloxy-isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 156 g (0.743 mole) of dimethyl 5-hydroxyisophthalate, 171 g (1 mole) of benzylbromide and 138 g (1 mole) of K2CO3 in 1 l. of acetone was refluxed for 18 hours. The reaction mixture was evaporated to a residue which was extracted with hot cyclohexane to give the crystalline product in a quantitive yield upon cooling. The analytical sample was obtained by recrystallization from cyclohexane, mp. 94-95° .
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl 5-hydroxyisophthalate (50.0 g, 238 mmol) in N,N-dimethylformamide (500 mL), benzyl bromide (29.5 mL, 248 mmol) was added dropwise in the presence of potassium carbonate (42.4 g, 307 mmol), and the reaction mixture was stirred for 2 hours at room temperature, followed by addition of water thereto. The resultant mixture was extracted with diethyl ether. The resultant organic layer was washed sequentially with water and saturated brine and dried over sodium sulfate anhydrate. The solvent was removed under reduced pressure, to thereby yield a solid. The solid was crystallized from diethyl ether, to thereby yield 68.9 g of dimethyl 5-benzyloxyisophthalate as colorless needles (yield 96%).
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Synthesis routes and methods III

Procedure details

To a solution of dimethyl 5-hydroxyisophthalate (1 eq.) in DMF (0.5 M) at 0° C. was added portionwise NaH (1.2 eq.) and stirred for 30 min at 0° C. Benzyl bromide (1.2 eq.) was added and the reaction was stirred at rt for 1.5 h. The reaction was then quenched with water ( 1/7 volume), and the resulting precipitate was filtered and washed with hexane. The filtrate was diluted with ether and washed several times with water and brine. The organic extract was dried over MgSO4 and concentrated in vacuo to give a solid which was combined with the filtered precipitate to give dimethyl 5-(benzyloxy)isophthalate. This compound was subsequently dissolved in THF/MeOH (2:1, 0.5 M), and to this solution was added KOH powder. After stirring for 18 h at rt, the reaction was poured into a solution of ether/water. The two layers were separated and the ethereal layer was discarded. The aqueous layer was acidified to pH <1 with 3 N HCl and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and concentrated in vacuo to afford the title compound as a white solid.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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